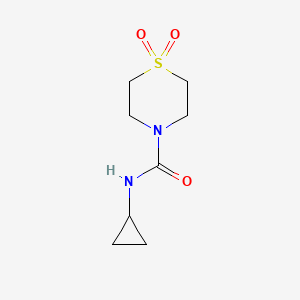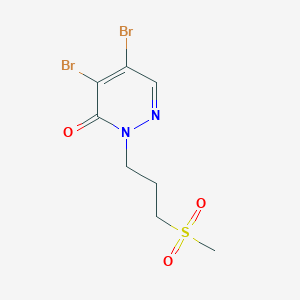
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one, also known as MQPA, is a synthetic organic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity. The exact mechanism of action of this compound on cancer cells is not fully understood, but it is believed to involve the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit blood coagulation and fibrinolysis, leading to anticoagulant effects. It has also been found to exhibit cytotoxic effects on cancer cells, leading to potential anticancer effects. However, the exact biochemical and physiological effects of this compound on various biological systems are not fully understood and require further research.
Vorteile Und Einschränkungen Für Laborexperimente
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. Its inhibitory effects on enzymes can lead to unwanted effects on biological systems, making it necessary to carefully control the concentration and exposure time of this compound in experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one. One potential application is the development of anticoagulant drugs. This compound has been found to exhibit potent inhibitory effects on various enzymes involved in blood coagulation and fibrinolysis, making it a potential candidate for the development of anticoagulant drugs. Another potential application is the development of anticancer drugs. This compound has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. Further research is needed to fully understand the mechanism of action of this compound on various biological systems and to explore its potential applications in scientific research.
Synthesemethoden
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one can be synthesized through a multistep process involving the reaction of 4-chloroquinoline with morpholine and subsequent reaction with 3-aminopropiophenone. The final product is obtained through purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes such as thrombin, trypsin, and factor Xa. These enzymes play a crucial role in blood coagulation and fibrinolysis, making this compound a potential candidate for the development of anticoagulant drugs. This compound has also been studied for its potential applications in cancer research. It has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-9-11-21-12-10-19)6-8-18-15-5-7-17-14-4-2-1-3-13(14)15/h1-5,7H,6,8-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKKLZCUQHHCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)



![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)

![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)

![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)

![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
![N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6647496.png)
![4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
